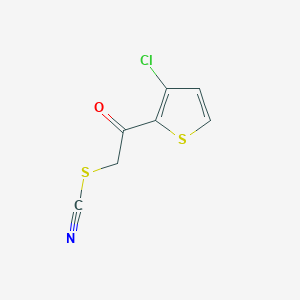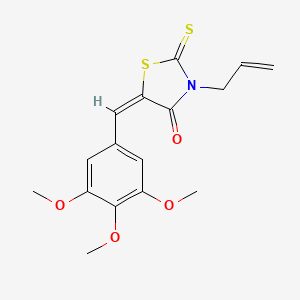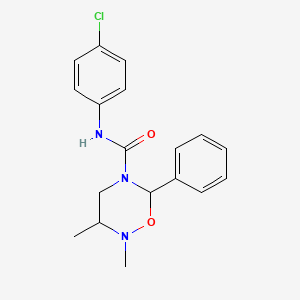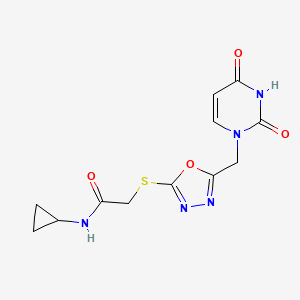
2-Bromo-1-(fluoromethyl)-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-1-(fluoromethyl)-3-iodobenzene, also known as this compound, is a chemical compound that is used in a variety of research applications. It is a halogenated aromatic compound with a molecular formula of C6H3BrFI. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
1. Synthesis of Benzofurans
2-Bromo-1-(fluoromethyl)-3-iodobenzene is used in the synthesis of benzofurans. A study by Lu et al. (2007) demonstrated a CuI-catalyzed coupling process with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans, a class of compounds with diverse applications in pharmaceuticals and materials science (Lu, Wang, Zhang, & Ma, 2007).
2. Vibrational Spectra Analysis
In the field of spectroscopy, the vibrational spectra of halobenzene cations, including derivatives similar to this compound, have been studied. Kwon et al. (2002) investigated these spectra using mass-analyzed threshold ionization, contributing to our understanding of the electronic states and ionization energies of these compounds (Kwon, Kim, & Kim, 2002).
3. Copper-Mediated Fluoroalkylation
Research by Zhu et al. (2015) explored the copper(0)-mediated fluoroalkylation of iodobenzene, including compounds structurally similar to this compound. This study helps understand the role of the R substituent in the reactivity of difluoroalkyl copper species, important in developing new fluoroalkylation reactions (Zhu, Ni, Gao, & Hu, 2015).
4. Synthesis of Dibromobenzenes
This compound is also relevant in the synthesis of 1,2-Dibromobenzenes, valuable precursors for various organic transformations. Diemer, Leroux, and Colobert (2011) reported methods for the synthesis of these compounds, emphasizing their significance in organic chemistry (Diemer, Leroux, & Colobert, 2011).
properties
IUPAC Name |
2-bromo-1-(fluoromethyl)-3-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZVEXHBLXARTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)





